Fumaric acid-d4
Overview
Description
Fumaric acid is a key intermediate in the tricarboxylic acid cycle, crucial for intracellular energy generation in the form of adenosine triphosphate (ATP). It is generated through the oxidation of adenylsuccinate by succinate dehydrogenase and subsequently converted into maleate by fumarase (Moharregh-Khiabani et al., 2009).
Synthesis Analysis
Fumaric acid and its derivatives, including esters, have been synthesized through various methods, including petrochemical routes and biotechnological processes using renewable resources. Recent advances focus on "green production" methods, such as biotechnological synthesis from low-cost raw materials, to produce fumaric acid in an environmentally friendly manner (Ilica et al., 2018).
Molecular Structure Analysis
The molecular structure of fumaric acid has been detailed through studies like the hydrothermal synthesis of coordination polymers, revealing how Nd(III) centers are coordinated by oxygen atoms from fumarate dianions and anions, illustrating the complex structure facilitated by fumaric acid (Li & Zou, 2006).
Chemical Reactions and Properties
Protonated forms of fumaric acid have been investigated, revealing the formation of colorless salts characterized by low-temperature vibrational spectroscopy. This research highlights the reactivity and chemical behavior of fumaric acid under different conditions (Bayer et al., 2020).
Physical Properties Analysis
The gas phase electron diffraction (GED) method has been utilized to investigate the molecular structure of fumaric acid, revealing six stable conformations of the molecule. This study emphasizes the physical properties of fumaric acid, including its various stable forms at different energies (Vogt et al., 2011).
Chemical Properties Analysis
Fumaric acid's chemical properties have been explored through its coordination polymers, demonstrating its ability to form complex structures with metal ions. These studies showcase the versatility of fumaric acid in forming various chemical bonds and structures (Xu et al., 2010).
Scientific Research Applications
Treatment of Multiple Sclerosis and Psoriasis : Fumaric acid and its esters (FAE) have been explored for treating multiple sclerosis and psoriasis. They demonstrate immunomodulatory effects and have been shown to reduce peripheral CD4+- and CD8+-T-lymphocytes by inducing apoptosis. These compounds can also inhibit nuclear factor kappa B (NF-κB)-dependent transcription of tumor necrosis factor-alpha (TNF-α) induced genes in human endothelial cells (Moharregh-Khiabani et al., 2009); (Gold et al., 2012).
Pharmacokinetics of Fumaric Acid Esters : The pharmacokinetics of fumaric acid ester-based drugs are crucial for understanding their in vivo effects, especially for treatments involving dimethyl fumarate (DMF) as the main active component (Mrowietz et al., 2018).
Metabolic Engineering for Fumaric Acid Production : Metabolic engineering techniques have been used to enhance the production of fumaric acid in organisms like Escherichia coli. This involves manipulating metabolic pathways and optimizing fluxes to improve yield and efficiency (Song & Lee, 2015).
Biotechnological Production and Applications : Fumaric acid, produced via fermentation and other biotechnological methods, finds applications in food, chemical, and pharmaceutical industries. Research includes improving fungal cell morphology for fermentation and exploring renewable feedstocks for production (Papadaki et al., 2017); (Guo et al., 2020).
Antioxidative Mechanism of Action : Fumaric acid esters have antioxidative properties, which contribute to their therapeutic effects in multiple sclerosis. This mechanism involves the induction of the transcription factor Nrf-2 (Gold et al., 2012).
Safety and Efficacy in Clinical Use : Clinical studies have evaluated the safety and efficacy of dimethyl fumarate in treating plaque psoriasis and multiple sclerosis, highlighting its potential as an effective treatment option (Dubey et al., 2015); (Mrowietz et al., 2018).
Role in Plant Metabolism : Fumaric acid plays a significant role in plant metabolism, particularly in the tricarboxylic acid (TCA) cycle. It has been observed in significant quantities in plants like Arabidopsis thaliana (Chia et al., 2000).
Innovative Uses in Biodegradable Materials and Drug Delivery : Fumaric acid esters are being investigated for their use in biodegradable scaffolds for tissue engineering and as components in drug delivery systems (Das et al., 2016).
Future Directions
The current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . Fumaric acid, and most compounds involved in the Kreb cycle, are considered key platform chemicals, not only for being acidulants and additives in the food industry, but also for their prospective use as monomers .
properties
IUPAC Name |
dideuterio (E)-2,3-dideuteriobut-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-JXRVJRKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C(=O)O[2H])/C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583855 | |
Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fumaric acid-d4 | |
CAS RN |
194160-45-7 | |
Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fumaric-d2 acid-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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